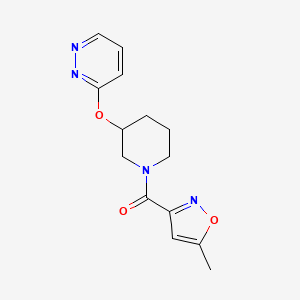
(5-Methylisoxazol-3-yl)(3-(pyridazin-3-yloxy)piperidin-1-yl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(5-Methylisoxazol-3-yl)(3-(pyridazin-3-yloxy)piperidin-1-yl)methanone is a useful research compound. Its molecular formula is C14H16N4O3 and its molecular weight is 288.307. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
The compound (5-Methylisoxazol-3-yl)(3-(pyridazin-3-yloxy)piperidin-1-yl)methanone has garnered attention in medicinal chemistry for its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant research findings, supported by data tables and case studies.
Chemical Structure and Properties
The molecular formula of the compound is C14H16N4O3 with a molecular weight of approximately 288.30 g/mol. The structure features a combination of an isoxazole ring, a pyridazine ring, and a piperidine moiety, which contribute to its diverse biological activities.
Antimicrobial Properties
Recent studies have highlighted the antimicrobial potential of pyridazine derivatives, which are structurally similar to the compound . For instance, pyridazine-based compounds have shown promising activity against various bacterial strains, including Staphylococcus aureus and MRSA, with minimum inhibitory concentration (MIC) values ranging from 0.5 to 128 µg/mL .
Table 1: Antimicrobial Activity of Pyridazine Derivatives
| Compound | Target Organism | MIC (µg/mL) |
|---|---|---|
| Compound A | S. aureus | 0.5 |
| Compound B | MRSA | 1 |
| Compound C | E. coli | 16 |
Anticancer Activity
The compound has been investigated for its anticancer properties. A study focusing on pyridazinone derivatives demonstrated significant cytotoxic effects against several cancer cell lines. The compounds exhibited VEGFR-2 inhibitory activity with IC50 values between 60.70 and 1800 nM . This suggests that the compound could interfere with angiogenesis in tumors.
Table 2: Anticancer Activity of Related Compounds
| Compound | Cell Line | IC50 (nM) |
|---|---|---|
| Compound D | MCF-7 (Breast Cancer) | 150 |
| Compound E | A549 (Lung Cancer) | 120 |
| Compound F | HeLa (Cervical Cancer) | 200 |
The biological activity of this compound is believed to stem from its ability to interact with specific enzymes and receptors within cells. Preliminary findings suggest that it may inhibit certain kinases or proteases, disrupting critical signaling pathways that lead to cell proliferation and survival .
Case Studies
- Study on Anticancer Activity : A recent investigation into pyridazine derivatives revealed that compounds structurally similar to this compound showed enhanced potency against cancer cell lines compared to traditional chemotherapeutics. The study emphasized the role of the pyridazine moiety in enhancing bioactivity .
- Antimicrobial Efficacy : Another study focused on the antimicrobial properties of pyridazine derivatives reported that modifications in the substituents significantly affected their efficacy against resistant bacterial strains, suggesting that further optimization could yield more potent antimicrobial agents .
特性
IUPAC Name |
(5-methyl-1,2-oxazol-3-yl)-(3-pyridazin-3-yloxypiperidin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N4O3/c1-10-8-12(17-21-10)14(19)18-7-3-4-11(9-18)20-13-5-2-6-15-16-13/h2,5-6,8,11H,3-4,7,9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MBFBPBSALFIKOH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)C(=O)N2CCCC(C2)OC3=NN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














